5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide
CAS No.: 142344-87-4
Cat. No.: VC21094937
Molecular Formula: C16H21N5O4
Molecular Weight: 347.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142344-87-4 |
|---|---|
| Molecular Formula | C16H21N5O4 |
| Molecular Weight | 347.37 g/mol |
| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24)/t10-,12-,13-,16-/m1/s1 |
| Standard InChI Key | LECUGLHMNZTZQB-XNIJJKJLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)O |
| SMILES | C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O |
Introduction
The compound 5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide is a complex organic molecule with a specific stereochemistry and functional groups. It is closely related to GP 531, a compound with similar structural features . This article will delve into the details of its chemical structure, properties, and any available research findings.
Synthesis and Applications
The synthesis of this compound involves complex organic chemistry techniques, often requiring specific conditions to achieve the desired stereochemistry. Its applications might include pharmaceutical research, given the presence of imidazole and carboxamide groups, which are common in drug molecules.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume